molecular formula C15H11FO B7725114 4-Fluorochalcone CAS No. 22966-07-0

4-Fluorochalcone

Cat. No.: B7725114
CAS No.: 22966-07-0
M. Wt: 226.24 g/mol
InChI Key: NYSCQZARWVHQBE-DHZHZOJOSA-N
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Description

4-Fluorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

4-Fluorochalcone, a member of the chalcone family, is a bioactive flavonoid Chalcones are known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular processes .

Mode of Action

Chalcones are known to interact with their targets, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit nitric oxide production in certain cell lines . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For example, some chalcones have been found to inhibit the nuclear factor-κB (NF-κB) pathway of cellular activation in macrophages . This suggests that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetics of fluoroquinolones, a related group of compounds, have been extensively studied . These studies suggest that fluoroquinolones have favorable pharmacokinetic profiles, resulting in high serum concentrations. It’s plausible that this compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

Some studies suggest that chalcones can have significant effects at the molecular and cellular levels . For example, certain chalcones have been found to induce apoptosis in cancer cell lines . This suggests that this compound may also have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For example, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism. These factors should be considered when studying the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Solvent-free methods are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorochalcone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorochalcone
  • 4-Methoxychalcone
  • 4-Nitrochalcone

Comparison: 4-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in biological systems compared to its analogs .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSCQZARWVHQBE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030857
Record name 4-Fluorochalcone
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Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-07-0, 1608-51-1
Record name trans-4-Fluorochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Fluorochalcone
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Record name 1608-51-1
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Record name 4-Fluorochalcone
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Record name 4-Fluorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Fluorochalcone is a known inhibitor of soluble epoxide hydrolase (sEH) [, , , , ]. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and blood pressure regulation. By inhibiting sEH, this compound prevents the degradation of EETs, potentially leading to increased levels of these beneficial signaling molecules. This mechanism has been proposed as a potential therapeutic target for inflammatory diseases [, ]. Additionally, this compound has shown inhibitory effects on myeloperoxidase (MPO) [, ]. MPO is an enzyme found in neutrophils that generates reactive oxygen species (ROS) contributing to inflammation.

A: this compound (C15H11FO) has a molecular weight of 226.24 g/mol []. Spectroscopic data, including IR, 1H NMR, and mass spectra, are available in several studies exploring the synthesis and characterization of this compound and its derivatives [, , ]. These studies typically highlight key structural features such as the presence of the α, β-unsaturated ketone moiety, characteristic of chalcones, and the fluorine substitution at the 4' position.

A: While this compound itself is not typically used as a catalyst, its role as an enzyme inhibitor, specifically targeting sEH and MPO, is well-documented [, , , , , , ]. The compound exhibits competitive inhibition for MPO [, ]. Further research is needed to fully elucidate its mechanism of action on these enzymes and explore potential applications in different biological contexts.

A: Several studies have explored the SAR of chalcone derivatives, including those with a fluorine atom at the 4' position [, , , , ]. For example, modifications at the amino group of 4'-aminochalcones have been shown to influence their inhibitory activity against MPO [, ]. Similarly, studies on the anti-inflammatory and anticancer activities of chalcones highlight the importance of substituents on the aromatic rings for their biological activity [, ].

ANone: Currently, there is limited information available on resistance and cross-resistance mechanisms specifically associated with this compound. Given its inhibitory activity against sEH and MPO, investigating the potential for developing resistance mechanisms, especially with prolonged exposure, is crucial for understanding its long-term therapeutic potential.

A: The research on this compound highlights the synergy between chemistry and biology. For instance, understanding the structure-activity relationship (SAR) requires expertise from both synthetic chemistry and pharmacology. Moreover, the study on its acoustical and thermodynamic properties in different solvents [] demonstrates the involvement of physical chemistry principles in understanding its behavior in various environments. Further exploration of its interactions with biological systems may lead to applications in drug discovery and development, particularly for inflammation-related diseases.

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